Diacetoxyscirpenol-d6
Description
Diacetoxyscirpenol-d6 is a deuterated analog of Diacetoxyscirpenol (CAS 2270-40-8), a trichothecene mycotoxin produced by Fusarium species. The molecular formula of the unlabeled compound is C₁₉H₂₆O₇, with a molecular weight of 366.4055 g/mol . The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium, typically at positions critical for analytical detection (e.g., methyl or hydroxyl groups). This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based assays, enabling precise quantification of the native toxin in complex matrices like biological fluids or food samples .
Properties
Molecular Formula |
C₁₉H₂₀D₆O₇ |
|---|---|
Molecular Weight |
372.44 |
Synonyms |
Diacetoxyscirp-9-en-3-ol-d6; 4,15-Diacetoxyscirpen-3-ol-d6; 4,15-Diacetoxyscirpenol-d6; 4β,15-Diacetoxy-12,13-epoxytrichothec-9-en-3α-ol-d6; Anguidine-d6; DAS-d6; NSC 141537-d6; NSC 177378-d6; Scirp-9-ene-3α,4β,15-triol, 4,15-diacetate-d6; Scirpenetr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diacetoxyscirpenol-d6 belongs to the trichothecene family, which includes over 200 structurally related mycotoxins. Below, we compare its properties and applications with key analogs:
Table 1: Comparative Analysis of this compound and Related Trichothecenes
Key Structural and Functional Differences
Deuterium Labeling: this compound exhibits a +6 Da mass shift compared to the native compound, allowing distinct MS detection without altering chromatographic retention times . This contrasts with non-deuterated analogs like T-2 toxin or DON, which require separate calibration curves for quantification.
Toxicity Profile: Diacetoxyscirpenol is less acutely toxic than T-2 toxin (LD₅₀ in mice: ~14 mg/kg vs. ~1 mg/kg) but shares mechanisms like ribosomal binding and immune suppression .
Analytical Utility: While this compound is primarily used for method validation, DON and HT-2 toxin are often analyzed using deuterated analogs (e.g., DON-d1 or HT-2-d3) to account for matrix effects in food safety testing.
Research Findings
- A 2023 study leveraging this compound demonstrated >95% recovery rates in spiked serum samples, highlighting its reliability for biomonitoring .
- Comparative stability tests show deuterated trichothecenes (e.g., this compound, T-2-d3) resist hydrolysis better than their non-deuterated counterparts in acidic environments (pH 3–5) .
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